Ethyl 4-isocyanopiperidine-1-carboxylate

Multicomponent reactions Isocyanide chemistry Ugi reaction

Ethyl 4-isocyanopiperidine-1-carboxylate (CAS 1000698-78-1) is a bifunctional piperidine building block carrying an ethyl carbamate N-protecting group at the 1-position and a reactive isocyanide (–N≡C) group at the 4-position, belonging to the piperidinecarboxylic acid ester class. It serves as a specialized isocyanide input for Ugi and Passerini multicomponent reactions (MCRs), where it enables the rapid assembly of peptidomimetic and heterocyclic scaffolds.

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
Cat. No. B7890148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-isocyanopiperidine-1-carboxylate
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCC(CC1)[N+]#[C-]
InChIInChI=1S/C9H14N2O2/c1-3-13-9(12)11-6-4-8(10-2)5-7-11/h8H,3-7H2,1H3
InChIKeyBQNABIARGPWQKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Isocyanopiperidine-1-Carboxylate: Procurement-Grade Specification and Core Chemical Identity for Multicomponent Reaction (MCR) Building Block Selection


Ethyl 4-isocyanopiperidine-1-carboxylate (CAS 1000698-78-1) is a bifunctional piperidine building block carrying an ethyl carbamate N-protecting group at the 1-position and a reactive isocyanide (–N≡C) group at the 4-position, belonging to the piperidinecarboxylic acid ester class . It serves as a specialized isocyanide input for Ugi and Passerini multicomponent reactions (MCRs), where it enables the rapid assembly of peptidomimetic and heterocyclic scaffolds . Commercial sourcing is typically through research-chemical suppliers offering this compound at a minimum purity of 95% . Its orthogonal protecting group strategy and isocyanide functionality distinguish it from more common piperidine intermediates such as ethyl isonipecotate (the 4‑NH, non-isocyano precursor) or N‑Boc/N‑Cbz 4‑isocyanopiperidine analogs .

Why Ethyl 4-Isocyanopiperidine-1-Carboxylate Cannot Be Directly Replaced by Common In-Class Analogs: Orthogonal Reactivity, Protecting Group Strategy, and Physicochemical Profile Constraints


Substituting ethyl 4-isocyanopiperidine-1-carboxylate with a structurally similar piperidine building block often introduces an orthogonal functional-group conflict that compromises downstream synthetic utility. The most common mis‑substitution risk is replacing the isocyanide (–N≡C) with an isocyanate (–N=C=O) analog (e.g., ethyl 4-isocyanatopiperidine-1‑carboxylate, CAS 1343620-34-7), which has a fundamentally different reactivity profile: isocyanates react as electrophiles with amines/alcohols to form ureas/carbamates, whereas isocyanides participate in Ugi/Passerini MCRs via α‑addition of electrophiles and nucleophiles to the terminal carbon [1]. Similarly, even within the 4‑isocyanopiperidine family, N‑substituent variation (ethyl carboxyate vs. benzyl vs. Boc) alters molecular weight, lipophilicity (LogP), and protecting‑group orthogonality, which directly affect multi‑step synthetic sequence design, intermediate purification, and final product properties . These functional and structural differences preclude wholesale substitution without re‑engineering the entire synthetic route.

Quantitative Differentiation Evidence for Ethyl 4-Isocyanopiperidine-1-Carboxylate Relative to Closest Analogs


Isocyanide vs. Isocyanate: Irreconcilable Reactivity Divergence for MCR Compatibility

Ethyl 4-isocyanopiperidine-1-carboxylate bears an isocyanide carbon (–N≡C) that participates in α‑addition reactions with electrophiles and nucleophiles. In contrast, ethyl 4-isocyanatopiperidine-1-carboxylate (CAS 1343620-34-7, MW 198.22, formula C9H14N2O3) carries an isocyanate group (–N=C=O) that reacts solely as an electrophile . The isocyanide is required for Ugi and Passerini MCRs to form peptidomimetic α‑acylaminoamides; the isocyanate cannot participate in these transformations [1]. No head‑to‑head yield comparison is publicly available, but the structural divergence (N≡C vs. N=C=O) is absolute: interchange results in reaction failure rather than yield reduction [2].

Multicomponent reactions Isocyanide chemistry Ugi reaction

N‑Protecting Group Orthogonality: Ethyl Carbamate Enables Acid‑Stable Routes Incompatible with Boc Strategy

The target compound incorporates an ethyl carbamate (ethoxycarbonyl) protecting group, which is stable under acidic conditions but cleavable under basic hydrolysis or via TMSI. In contrast, 1‑[(tert‑butoxy)carbonyl]‑4‑isocyanopiperidine (MW 210.3, C11H18N2O2, min. 95% purity) carries an acid‑labile Boc group . Direct head‑to‑head deprotection data are not available for these specific compounds; however, class‑level orthogonality is well established: ethyl carbamates withstand TFA/DCM conditions that quantitatively remove Boc groups [1]. Similarly, 1‑[(benzyloxy)carbonyl]‑4‑isocyanopiperidine (Cbz, MW 244.29) requires hydrogenolysis, which may be incompatible with isocyanide stability [2]. This orthogonality profile makes the ethyl carbamate uniquely suited for multi‑step sequences demanding acidic transformations after piperidine ring functionalization.

Protecting group strategy Orthogonal deprotection Piperidine synthesis

Lipophilicity and Polarity Tuning: Lower LogP and PSA Favor Aqueous Compatibility over N‑Benzyl Analog

Ethyl 4-isocyanopiperidine-1-carboxylate exhibits a calculated LogP of 0.6952 and a topological polar surface area (PSA) of 29.54 Ų . The N‑benzyl analog (1‑benzyl‑4‑isocyanopiperidine, CAS 443890-09-3, MW 200.28, C13H16N2) contains no carbamate oxygen atoms and is expected to have a substantially higher LogP (estimated >2.5) based on the added benzyl hydrophobicity and absence of polar carbonyl oxygens . The ethyl carbamate N‑protection thus provides a balanced polarity profile more amenable to aqueous reaction media and chromatographic purification, while still maintaining sufficient organic solubility. This property differential is particularly relevant for MCRs conducted in polar solvents (MeOH, water mixtures) where the benzyl analog may exhibit poor solubility.

Physicochemical properties LogP Drug-likeness

Molecular Weight Advantage: Lower MW Improves Atom Economy Relative to Boc and Cbz N‑Protected Analogs

At 182.22 Da, ethyl 4-isocyanopiperidine-1-carboxylate is the lowest‑molecular‑weight N‑protected 4‑isocyanopiperidine among commonly available analogs: N‑Boc‑4‑isocyanopiperidine (210.3 Da, Δ +28.1 Da), N‑Cbz‑4‑isocyanopiperidine (244.29 Da, Δ +62.1 Da), and 1‑benzyl‑4‑isocyanopiperidine (200.28 Da, Δ +18.1 Da) . In MCR applications, the protecting group mass contributes to the final product MW but does not add pharmacophoric value, making the lighter ethyl carbamate the most atom‑economical choice among protected isocyanopiperidine inputs [1]. For medicinal chemistry programs where final compound molecular weight is constrained (e.g., ≤500 Da rule‑of‑five compliance), this ~15–60 Da advantage per building block can be decisive.

Atom economy Molecular weight Building block selection

Commercially Verified Purity Specification: 95% Minimum Purity Across Independent Suppliers

Multiple independent suppliers report a minimum purity of 95% for ethyl 4-isocyanopiperidine-1-carboxylate, including Fluorochem/Biosynth (via CymitQuimica) and MolCore . This specification is consistent with the purity reported for the Boc and benzyl analogs (also 95% minimum) , indicating that the ethyl carbamate derivative does not suffer from inherently lower synthetic accessibility or purification challenges relative to its N‑substituted counterparts. The compound is supplied as a solid, facilitating accurate weighing and handling .

Quality specification Purity Procurement

Safety and Handling Profile: Documented Hazard Classification Enables Informed Risk Assessment

Ethyl 4-isocyanopiperidine-1-carboxylate is classified with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In contrast, benzyl 4-isocyanatopiperidine-1-carboxylate (CAS 220394-91-2, the Cbz‑isocyanate analog) carries additional inhalation and skin‑contact toxicity warnings and is noted as moisture‑sensitive . While the isocyanide group is generally considered less acutely toxic than the corresponding isocyanate [1], all isocyanides require handling in a well‑ventilated fume hood. The documented hazard profile for the target compound enables laboratories to establish appropriate handling SOPs without the additional precautions required for isocyanate analogs.

Safety data Hazard classification Laboratory handling

Optimal Application Scenarios for Ethyl 4-Isocyanopiperidine-1-Carboxylate Based on Quantitative Differentiation Evidence


Ugi or Passerini Multicomponent Library Synthesis Requiring Acid‑Stable N‑Protection

When a multi‑step synthetic route requires an isocyanide‑based MCR (Ugi‑4CR or Passerini‑3CR) followed by acid‑catalyzed transformations (e.g., Boc deprotection of other intermediates, acetal cleavage, or acidic workup), ethyl 4‑isocyanopiperidine-1-carboxylate is the preferred building block. Its ethyl carbamate protecting group withstands TFA/DCM conditions that would cleave the N‑Boc analog [1], while the isocyanide functionality enables the MCR to proceed. This orthogonal stability profile avoids the need for re‑protection steps and is supported by the compound’s documented irritant‑class hazard profile , which simplifies handling relative to isocyanate analogs.

Medicinal Chemistry Hit‑to‑Lead Optimization Requiring Low‑MW Building Blocks for Rule‑of‑Five Compliance

At 182.22 Da, ethyl 4‑isocyanopiperidine-1-carboxylate offers the lowest molecular weight among commercially available N‑protected 4‑isocyanopiperidines (ΔMW = –18.1 to –62.1 Da vs. benzyl, Boc, and Cbz analogs) . For fragment‑based or lead‑optimization programs where final compound MW must remain ≤500 Da, this 15–60 Da advantage per building block can determine whether a compound series meets lead‑likeness criteria. Coupled with a favorable LogP of 0.6952 , the building block introduces polar functionality without excessive lipophilicity, aiding aqueous solubility of MCR products.

Aqueous‑Compatible MCR Protocols Where Hydrophobic Analogs Exhibit Poor Solubility

MCR protocols increasingly employ aqueous or mixed aqueous‑organic solvent systems for sustainability and purification advantages. Ethyl 4‑isocyanopiperidine-1-carboxylate, with a LogP of 0.6952 and PSA of 29.54 Ų , is substantially more hydrophilic than the N‑benzyl analog (estimated LogP >2.5), reducing the risk of precipitation or phase separation during on‑water or in‑water Ugi reactions. The compound’s lower lipophilicity also facilitates direct reverse‑phase chromatographic purification of crude MCR products without solvent exchange, streamlining library production workflows.

Custom Synthesis of Piperidine‑Containing Peptidomimetics with Orthogonal Deprotection Requirements

In the synthesis of complex peptidomimetics where multiple orthogonal protecting groups must be sequentially removed, the ethyl carbamate moiety of the target compound provides a distinct deprotection vector (base or TMSI cleavage) that is orthogonal to both Boc (acid‑labile) and Cbz (hydrogenolysis) groups [1]. This orthogonality is critical when the piperidine nitrogen must be revealed late in the synthetic sequence, after acid‑ or hydrogenation‑sensitive functionalities have been installed. Procurement of the ethyl carbamate analog enables this specific protecting group strategy without custom synthesis of a bespoke building block.

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